![molecular formula C21H22N4O3S B7693322 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The two-component reaction, in which one of the reactants is an aromatic amine and the other is a pyrazole derivative, is one of the most valuable syntheses of the pyrazoloquinoline system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this class of compounds include condensation, hydrolysis, cyclization, and substitution . The Williamson-type reaction of the two fragments involves the formation of an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization .科学的研究の応用
Pharmaceutical Agents
Pyrazolo[3,4-b]quinoline derivatives, which include the compound , are used as pharmaceutical agents . They have been found to have various therapeutic effects, which makes them valuable in the field of medicine.
Inhibitors of Oncogenic Ras
These compounds have been identified as inhibitors of oncogenic Ras , a protein that plays a key role in cell growth and development. By inhibiting this protein, these compounds could potentially be used in cancer treatment.
Antitumor Properties
In addition to inhibiting oncogenic Ras, these compounds have also been associated with antitumor properties . This suggests that they could be used in the development of new cancer therapies.
Trypanocidal Properties
These compounds have been found to have trypanocidal properties . This means that they could potentially be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness.
DNA Binding Properties
These compounds have been found to have DNA binding properties . This suggests that they could be used in genetic research and potentially in the development of gene therapies.
Antimicrobial Agents
These compounds have been found to have antimicrobial properties . This means that they could potentially be used in the treatment of various bacterial and fungal infections.
Fluorescent Sensors
The use of this class of compounds as potential fluorescent sensors has been shown . This could have applications in various fields, including biological research and medical diagnostics.
Inhibitor for c-MET
Finally, all the discovered molecules were screened as a potent inhibitor for c-MET in both in vitro and in vivo target modulation studies . This suggests potential applications in the field of cancer research and treatment.
将来の方向性
The future directions for research on “N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide” and similar compounds could involve the development of new strategies for their synthesis, as well as further investigation of their efficacy against typical drugs in the market . The goal is to develop less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
作用機序
Target of Action
The primary targets of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide are currently unknown . This compound belongs to a class of molecules known as 1H-pyrazolo[3,4-b]quinolines, which have been studied for over 100 years . These molecules have been shown to have potential as fluorescent sensors and biologically active compounds .
Mode of Action
It is known that the structure of 1h-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .
特性
IUPAC Name |
4-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14(2)13-25-21-18(12-15-6-4-5-7-19(15)22-21)20(23-25)24-29(26,27)17-10-8-16(28-3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROVGIPNKYOBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

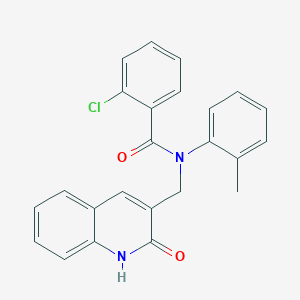
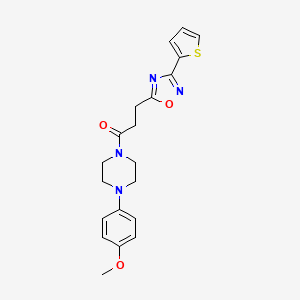
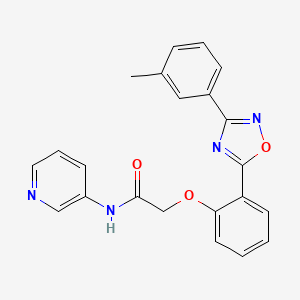
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)

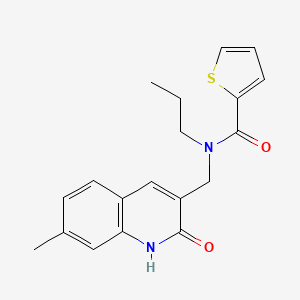
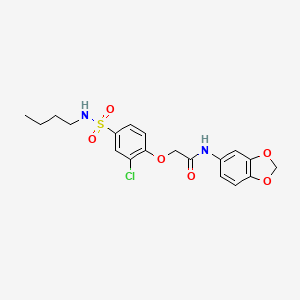
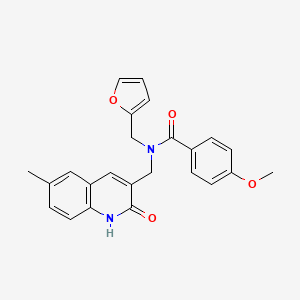
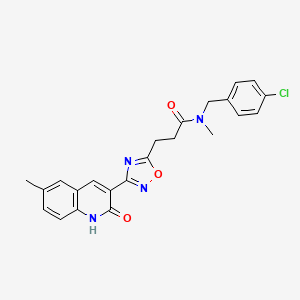
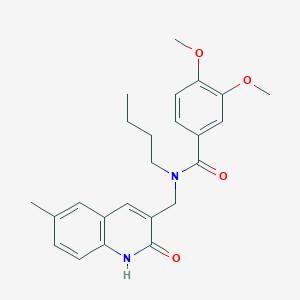
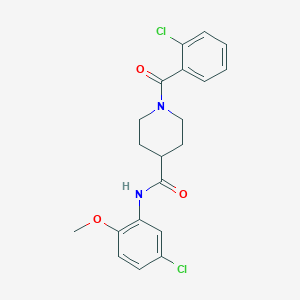
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)